molecular formula C26H20O3 B11158287 6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11158287
M. Wt: 380.4 g/mol
InChI Key: AWLFMYMGOUBSPG-UHFFFAOYSA-N
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Description

6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines a furochromenone core with benzyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

6-benzyl-5-methyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C26H20O3/c1-16-8-10-19(11-9-16)23-15-28-24-14-25-20(13-22(23)24)17(2)21(26(27)29-25)12-18-6-4-3-5-7-18/h3-11,13-15H,12H2,1-2H3

InChI Key

AWLFMYMGOUBSPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C

Origin of Product

United States

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